molecular formula C14H15N3OS B2566488 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine CAS No. 878046-69-6

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine

Cat. No.: B2566488
CAS No.: 878046-69-6
M. Wt: 273.35
InChI Key: XBLKSMYBVUOZIB-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thiazole ring, making it a subject of interest in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine is unique due to its combined indole-thiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-7-6-17-8-11(12-9-19-14(15)16-12)10-4-2-3-5-13(10)17/h2-5,8-9H,6-7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKSMYBVUOZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327939
Record name 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878046-69-6
Record name 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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